molecular formula C10H9N3O4 B1425505 Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 885271-11-4

Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B1425505
CAS No.: 885271-11-4
M. Wt: 235.2 g/mol
InChI Key: KJZWPZDSRYGTRT-UHFFFAOYSA-N
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Description

“Ethyl 5-nitropyrazolo[1,5-A]pyridine-3-carboxylate” is a heterocyclic compound. It has a molecular formula of C10H9N3O4 and an average mass of 235.196 Da .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string NC1=CC2=C (C (OCC)=O)C=NN2C=C1 .


Physical and Chemical Properties Analysis

“this compound” is a solid . Its InChI code is 1S/C10H9N3O4/c1-2-15-10 (14)8-6-12-13-4-3-7 (11)5-9 (8)13/h3-6H,2H2,1H3 .

Scientific Research Applications

Synthesis and Tautomerism Studies

Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate is a significant compound in heterocyclic chemistry, specifically in the synthesis and study of tautomerism. For instance, Ochi et al. (1976) demonstrated the compound's ability to undergo reactions such as nitrosation, nitration, and bromination at specific positions, highlighting its versatility in chemical synthesis (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Applications in Pyrido[2,3-d]pyrimidins Synthesis

Chupakhin et al. (1990) explored the compound's reactivity with malononitrile and ethyl cyanoacetate, leading to the synthesis of novel pyrido[2,3-d]pyrimidins. This study demonstrates the compound's role in expanding the diversity of nitrogen-containing heterocycles (Chupakhin, Rusinov, Pilicheva, & Tumashov, 1990).

Electrophilic Substitution Reactions

Brown and McGeary (1994) investigated the electrophilic substitution reactions of 2-methylpyrazolo[1,5-a]pyridin-5-ol and related compounds, revealing the preference for specific substitution patterns. These findings have implications in the development of new synthetic pathways for related pyrazolo-pyridine compounds (Brown & McGeary, 1994).

Biginelli Reaction Utilization

Suwito et al. (2018) utilized a Biginelli reaction involving ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, demonstrating the compound's applicability in the synthesis of complex heterocyclic structures. This research expands the scope of Biginelli reactions in heterocyclic chemistry (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018).

Generation of Heterocyclic Dyes

Rangnekar and Dhamnaskar (1990) showcased the use of similar compounds in the synthesis of heterocyclic dyes for polyester fibers, indicating the potential industrial applications of these compounds in textile coloring and design (Rangnekar & Dhamnaskar, 1990).

Copper Catalyzed Reactions

Obulesu, Nanubolu, and Suresh (2015) explored copper-catalyzed reactions involving 3-nitropyrazolo[1,5-a]pyridine derivatives. This highlights the compound's role in facilitating novel catalytic processes, essential in modern synthetic chemistry (Obulesu, Nanubolu, & Suresh, 2015).

Synthesis of Anticancer Agents

This compound derivatives have also been investigated for their potential use as antimitotic agents in cancer treatment. Temple et al. (1992) synthesized oximes of related compounds and observed significant antitumor activity, indicating the compound's potential in medicinal chemistry (Temple, Rener, Waud, & Noker, 1992).

Properties

IUPAC Name

ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)8-6-11-12-4-3-7(13(15)16)5-9(8)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZWPZDSRYGTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20722934
Record name Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-11-4
Record name Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-nitropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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